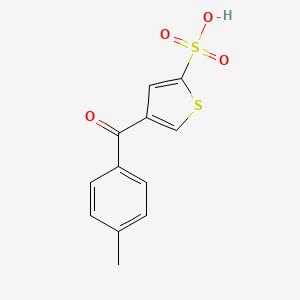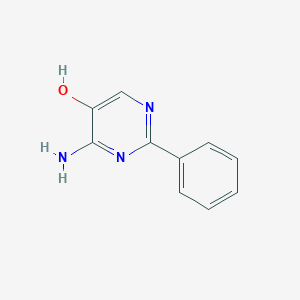![molecular formula C14H28OSi B13882638 4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]-](/img/structure/B13882638.png)
4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]- is an organosilicon compound with the molecular formula C11H24OSi. This compound is characterized by the presence of a pentynyl group and a tris(1-methylethyl)silyl group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]- typically involves the reaction of 4-Pentyn-1-ol with a tris(1-methylethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-Pentyn-1-ol+tris(1-methylethyl)silyl chlorideEt3N4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]-+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of pentynoic acid or pentynal.
Reduction: Formation of pentenol or pentanol.
Substitution: Formation of various silyl ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]- has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: It is employed in the preparation of silicon-based materials with unique properties.
Biology and Medicine: It can be used in the synthesis of bioactive compounds and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]- involves its reactivity towards various chemical reagents. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can undergo nucleophilic substitution or oxidation. The silyl group provides steric protection and can be selectively removed under specific conditions, allowing for further functionalization of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentyn-1-ol: Lacks the silyl group, making it more reactive and less sterically hindered.
5-(Trimethylsilyl)-4-pentyn-1-ol: Contains a trimethylsilyl group instead of a tris(1-methylethyl)silyl group, resulting in different steric and electronic properties.
3-Pentyn-1-ol: Has the alkyne group at a different position, leading to different reactivity and applications.
Uniqueness
4-Pentyn-1-ol, 5-[tris(1-methylethyl)silyl]- is unique due to the presence of the bulky tris(1-methylethyl)silyl group, which provides steric protection and influences the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and material science.
Eigenschaften
Molekularformel |
C14H28OSi |
|---|---|
Molekulargewicht |
240.46 g/mol |
IUPAC-Name |
5-tri(propan-2-yl)silylpent-4-yn-1-ol |
InChI |
InChI=1S/C14H28OSi/c1-12(2)16(13(3)4,14(5)6)11-9-7-8-10-15/h12-15H,7-8,10H2,1-6H3 |
InChI-Schlüssel |
IZSPTTKNOYXBSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CCCCO)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


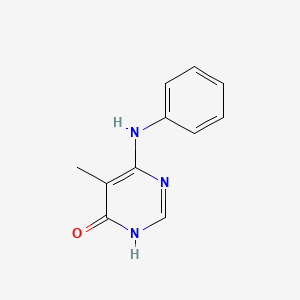

![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole](/img/structure/B13882564.png)


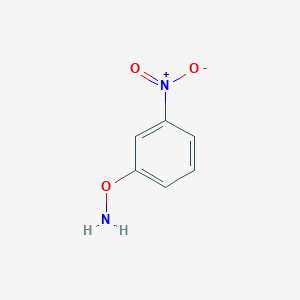
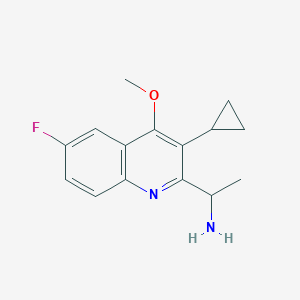
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)

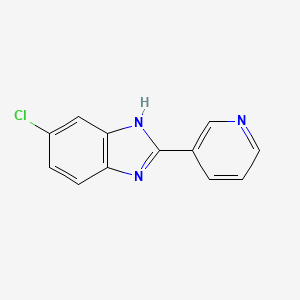

![1-[4-Bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid](/img/structure/B13882604.png)
